Dihydroartemisinin

Description

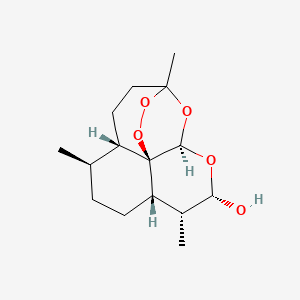

Structure

3D Structure

Properties

Molecular Formula |

C15H24O5 |

|---|---|

Molecular Weight |

284.35 g/mol |

IUPAC Name |

(4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14?,15-/m1/s1 |

InChI Key |

BJDCWCLMFKKGEE-KXTPALSWSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CCC(O3)(OO4)C)O)C |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Dihydroartemisinin: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a well-established antimalarial agent.[1] Beyond its parasiticidal activity, a growing body of evidence highlights its potent anti-inflammatory and immunomodulatory properties.[2][3] This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of DHA, focusing on its modulation of key signaling pathways, including NF-κB, MAPK, and JAK-STAT, as well as its impact on the NLRP3 inflammasome. This document summarizes quantitative data from preclinical studies, offers detailed experimental protocols for investigating its anti-inflammatory effects, and presents visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases.[4] Artemisinin and its derivatives have long been used in traditional medicine and are now recognized for their potential in treating inflammatory and autoimmune conditions.[3][5] this compound, the active metabolite of artemisinin compounds, has demonstrated significant anti-inflammatory effects by reducing the infiltration of inflammatory cells and suppressing the production of pro-inflammatory cytokines.[1][6] This guide serves as a comprehensive resource for researchers seeking to understand and investigate the anti-inflammatory potential of DHA.

Mechanisms of Anti-Inflammatory Action

DHA exerts its anti-inflammatory effects through the modulation of several critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. DHA has been shown to inhibit NF-κB activation.[3] This inhibition can occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB, which in turn prevents the nuclear translocation of the active p65 subunit. By suppressing the NF-κB pathway, DHA effectively reduces the expression of downstream targets such as TNF-α, IL-6, and IL-1β.[3]

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are crucial for transducing extracellular stimuli into cellular responses, including inflammation. Studies have indicated that DHA can suppress the activation of p38 MAPK and ERK pathways.[3] By inhibiting the phosphorylation of these kinases, DHA can impede the downstream signaling cascades that lead to the production of inflammatory mediators.

Attenuation of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling. Aberrant JAK-STAT activation is implicated in various inflammatory diseases. This compound has been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of downstream target genes involved in inflammation and cell proliferation.[7]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to suppress the activation of the NLRP3 inflammasome, leading to reduced IL-1β release.[8] This effect is partly mediated through the inhibition of upstream signaling pathways that prime the inflammasome, such as NF-κB.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers and models as reported in preclinical studies.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | DHA Concentration | Measured Parameter | Result |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 12.5 - 100 µM | TNF-α, IL-6, NO release | Significant dose-dependent inhibition. |

| THP-1 derived Macrophages | LPS (100 ng/mL) | 0.2 and 0.4 µM | IL-1β release | Partial attenuation.[8] |

| THP-1 derived Macrophages | LPS (100 ng/mL) | 0.2 and 0.4 µM | NLRP3 expression | Reduced expression.[8] |

| RIN Pancreatic Tumor Cells | - | 30 µM | IC50 | 30 µM.[5] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Strain | Disease Induction | DHA Dosage | Measured Parameter | Result |

| Colitis | C57BL/6 Mice | 3.5% DSS | 10 mg/kg (oral gavage) | Survival Rate | Significantly increased survival.[9] |

| Colitis | C57BL/6 Mice | AOM + 2% DSS | 10 mg/kg (oral gavage) | mRNA levels of IFN-β, IL-1β, IL-6, iNOS, MCP-1, TNF-α in colonic tissue | Remarkably decreased expression.[9] |

| Colitis | C57BL/6 Mice | DSS | 20 mg/kg (intraperitoneal) | - | Protective role observed.[10] |

| Colitis | C57 Mice | 3.0% DSS | Oral gavage (dosage not specified) | Body weight loss, colon length, DAI | Significantly ameliorated.[11] |

| Systemic Inflammation | BALB/c Mice | Carbon Tetrachloride | 50 and 100 mg/kg BW | Nitrite and TBARS levels | Dose-dependent decrease.[12] |

Experimental Protocols

Detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound are provided below.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol outlines the procedure for assessing the effect of DHA on pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (DHA)

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for TNF-α and IL-6

-

Griess Reagent system for nitrite determination

-

24-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Seed the cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

DHA Treatment: The following day, replace the medium with fresh medium containing various concentrations of DHA (e.g., 10, 50, 100 µM). A vehicle control (e.g., DMSO) should be included. Incubate for 1-2 hours.

-

LPS Stimulation: After pre-treatment with DHA, add LPS to the wells to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the supernatant for analysis.

-

Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant, an indicator of NO production, using the Griess reagent system.

-

Data Analysis: Calculate the percentage inhibition of cytokine and NO production by DHA compared to the LPS-only treated group.

Western Blot Analysis of NF-κB, MAPK, and JAK-STAT Pathway Activation

This protocol describes the detection of key phosphorylated proteins in the NF-κB, MAPK, and JAK-STAT pathways by Western blotting.

Materials:

-

Cell lysates from DHA and stimulus-treated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-p65) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the non-phosphorylated form of the protein (e.g., anti-p65).

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This protocol details the induction of colitis in mice using DSS and the evaluation of the therapeutic effects of DHA.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Dextran sulfate sodium (DSS, molecular weight 36,000-50,000 Da)

-

This compound (DHA)

-

Vehicle for DHA administration (e.g., PBS)

Procedure:

-

Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Induction of Colitis: Administer 2-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days.[9][11] A control group should receive regular drinking water.

-

DHA Treatment: Administer DHA (e.g., 10-20 mg/kg) or vehicle daily by oral gavage or intraperitoneal injection, starting from the first day of DSS administration.[9][10]

-

Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

Termination: At the end of the treatment period (e.g., day 8-10), euthanize the mice.

-

Evaluation:

-

Measure the length of the colon.

-

Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and tissue damage.

-

Collect serum and colon tissue for cytokine analysis by ELISA or qRT-PCR.

-

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan (1% w/v in saline)

-

This compound (DHA)

-

Plethysmometer

Procedure:

-

Acclimatization: Acclimatize the rats for at least 48 hours before the experiment.

-

DHA Administration: Administer DHA or vehicle to the rats via an appropriate route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for the DHA-treated groups compared to the vehicle-treated control group at each time point.

Conclusion

This compound demonstrates significant anti-inflammatory properties through its multifaceted interactions with key inflammatory signaling pathways. Its ability to inhibit NF-κB, MAPK, and JAK-STAT signaling, as well as suppress the NLRP3 inflammasome, underscores its potential as a therapeutic agent for a range of inflammatory diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore and validate the anti-inflammatory efficacy of DHA in various preclinical models. Further investigation is warranted to translate these promising findings into clinical applications.

References

- 1. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sketchviz.com [sketchviz.com]

- 3. Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drnaitiktrivedi.com [drnaitiktrivedi.com]

- 5. This compound ameliorates inflammatory disease by its reciprocal effects on Th and Treg cell function via modulating mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. Docosahexaenoic acid inhibits the phosphorylation of STAT3 and the growth and invasion of renal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of NLRP3 Inflammasome by Dihydroarteannuin via the HIF‐1α and JAK3/STAT3 Signaling Pathway Contributes to Attenuation of Collagen-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic effects of this compound in multiple stages of colitis-associated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Modulates Enteric Glial Cell Heterogeneity to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Protects against Dextran Sulfate Sodium-Induced Colitis in Mice through Inhibiting the PI3K/AKT and NF- κ B Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroartemisinin's Impact on Mitochondrial Function in Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), the active metabolite of artemisinin-based compounds, is a cornerstone of antimalarial therapy.[1] Its potent and rapid parasiticidal activity is largely attributed to its interaction with parasite mitochondria, leading to a cascade of events that culminate in cell death. This technical guide provides an in-depth analysis of the mechanisms by which DHA impairs mitochondrial function in parasites. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved. The central mechanism involves the iron-mediated cleavage of DHA's endoperoxide bridge, which generates a surge of reactive oxygen species (ROS), disrupts the mitochondrial membrane potential, and ultimately triggers programmed cell death.[1][2]

Core Mechanism of Action

The prevailing mechanism of action for this compound and other artemisinins involves the cleavage of their endoperoxide bridge, a reaction catalyzed by ferrous iron, which is abundant in the parasite's food vacuole in the form of heme.[1] This cleavage produces highly reactive and cytotoxic carbon-centered free radicals.[1][3] These radicals then induce widespread oxidative stress by damaging a broad spectrum of biological macromolecules, including proteins and lipids.[1][4] A primary target of this oxidative onslaught is the parasite's mitochondrion, an organelle critical for energy production, redox homeostasis, and biosynthesis pathways.[5][6]

Quantitative Data on Mitochondrial Dysfunction

The following tables summarize key quantitative findings from various studies investigating the effects of DHA and its parent compound, artemisinin, on parasite mitochondria.

Table 1: Effects of this compound and Artemisinin on Mitochondrial Membrane Potential (ΔΨm)

| Compound | Parasite/Cell Line | Concentration | Observation | Source |

| Artemisinin | Plasmodium berghei | 6.2 mg/kg (in vivo) | Depolarization detected 2 hours post-administration. | [5] |

| Artemisinin | Isolated P. berghei Mitochondria | 1 µM | Depolarization observed in less than 30 minutes. | [5] |

| This compound | Jurkat T-lymphoma cells | Not specified | Induced a breakdown of the mitochondrial transmembrane potential. | [7] |

| This compound | Human lung adenocarcinoma cells | Not specified | Triggered mitochondrial membrane depolarization. | [8] |

| This compound | P. falciparum | 100 nM | Rapid depolarization of parasite mitochondrial membrane potential. | [2][9] |

Table 2: this compound's Impact on Mitochondrial Volume in P. falciparum

| Parasite Strain | Condition | Median Mitochondrial Volume (μm³) | Fold Increase | Source |

| GB4 | Control | 0.26 | - | [10] |

| GB4 | Post-DHA Treatment | 1.30 | 5.0 | [10] |

| 803 | Control | 0.31 | - | [10] |

| 803 | Post-DHA Treatment | 0.54 | 1.7 | [10] |

Table 3: this compound-induced Reactive Oxygen Species (ROS) Production

| Compound | Parasite/Cell Line | Concentration | Observation | Source |

| Artemisinin | Isolated P. berghei Mitochondria | Not specified | Dramatic increase in ROS production. | [5] |

| This compound | P. falciparum-infected RBCs | 1 µM | 35 ± 14% of maximum DCF fluorescence. | [11] |

| This compound | P. falciparum-infected RBCs | 10 µM | 65 ± 18% of maximum DCF fluorescence. | [11] |

| This compound | Human metastatic melanoma cells | Not specified | Induces generation of cytotoxic oxidative stress. | [1] |

Table 4: In Vitro Susceptibility of P. falciparum to this compound

| Parameter | Condition | Value | Source |

| IC50 | Standard | 1–5 nM | [11] |

| Parasite Clearance Time (PCT) | Delayed Clearance | ≥ 72 hours | [12] |

| Slope Half-life (Clearance Rate) | Median | 6.2 hours | [12] |

Key Impacts on Mitochondrial Function

Depolarization of Mitochondrial Membrane Potential (ΔΨm)

A primary and rapid consequence of exposing parasites to DHA is the depolarization of the mitochondrial inner membrane.[2][5][9] This membrane potential is crucial for ATP synthesis, protein import, and ion homeostasis. DHA-induced ROS generation is believed to be the main driver of this depolarization.[2] The loss of ΔΨm is a critical event, often signaling an irreversible commitment to cell death. Studies have shown that this effect is rapid, occurring within minutes to hours of drug exposure.[5][9]

Induction of Reactive Oxygen Species (ROS)

DHA treatment leads to a swift and dramatic increase in ROS production within parasite mitochondria.[5][7] This is a direct result of the reaction between DHA and mitochondrial iron sources, which activates the drug's endoperoxide bridge.[5] The resulting oxidative stress overwhelms the parasite's antioxidant defenses, leading to lipid peroxidation, protein damage, and disruption of essential mitochondrial processes.[7][11] ROS scavengers have been shown to ameliorate the depolarizing effects of artemisinins, confirming the central role of oxidative stress in their mechanism of action.[2][5]

Disruption of the Electron Transport Chain (ETC)

While DHA does not appear to directly inhibit specific components of the mitochondrial electron transport chain (ETC), its interference is evident.[2][5] The massive production of ROS can damage ETC complexes and disrupt the flow of electrons. Furthermore, interfering with the ETC can alter the parasite's sensitivity to DHA, suggesting a complex interplay.[5] For instance, the addition of an iron chelator not only reduces ETC activity but also mitigates DHA-induced ROS production, linking the ETC, iron metabolism, and DHA activation.[5]

Alterations in Mitochondrial Morphology

Exposure to DHA induces significant structural changes in the parasite's mitochondrion. In Plasmodium falciparum, treatment leads to a dramatic enlargement of the organelle, with mitochondrial volume increasing up to five-fold in some strains.[10] These morphological changes are consistent with a response to severe oxidative stress and dysfunction, potentially reflecting a compensatory mechanism or a prelude to organellar collapse.[10]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the proposed cascade of events initiated by DHA within a parasite, leading to mitochondrial dysfunction and cell death.

Caption: DHA is activated by iron, leading to ROS production that targets the mitochondrion, causing depolarization and initiating apoptosis.

DHA-Induced Mitochondrial Apoptosis Pathway

DHA induces apoptosis through the intrinsic, or mitochondrial, pathway. This involves the upregulation of pro-apoptotic proteins and the release of key signaling molecules from the mitochondria.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Rapid kill of malaria parasites by artemisinin and semi-synthetic endoperoxides involves ROS-dependent depolarization of the membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A mitochondria-targeting this compound derivative as a reactive oxygen species -based immunogenic cell death inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Artemisinin kills malaria parasites by damaging proteins and inhibiting the proteasome [hero.epa.gov]

- 5. Artemisinin Directly Targets Malarial Mitochondria through Its Specific Mitochondrial Activation | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single-cell analysis of this compound-induced apoptosis through reactive oxygen species-mediated caspase-8 activation and mitochondrial pathway in ASTC-a-1 cells using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Restructured Mitochondrial-Nuclear Interaction in Plasmodium falciparum Dormancy and Persister Survival after Artemisinin Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Micromolar this compound Concentrations Elicit Lipoperoxidation in Plasmodium falciparum-Infected Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Delayed parasite clearance after treatment with this compound-piperaquine in Plasmodium falciparum malaria patients in central Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydroartemisinin: From Discovery to Synthesis and Cellular Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, stands as a cornerstone in the global fight against malaria and is increasingly recognized for its potent anticancer properties. This technical guide provides an in-depth exploration of the discovery of DHA, detailed methodologies for its chemical synthesis from artemisinin, and a comprehensive overview of the key signaling pathways it modulates. Quantitative data is presented in structured tables for clarity, and complex biological and chemical processes are illustrated with detailed diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the groundbreaking work on its parent compound, artemisinin. In the late 1960s, amidst a resurgence of malaria and growing resistance to existing drugs like chloroquine, the Chinese government launched a secret military program, Project 523, to discover new antimalarial therapies.[1][2] This initiative led to the systematic investigation of traditional Chinese medicines.

In 1972, Tu Youyou, a researcher at the Institute of Chinese Materia Medica, and her team successfully isolated the active antimalarial compound from the sweet wormwood plant, Artemisia annua.[3] This compound was named qinghaosu, now known as artemisinin.[4] Following this pivotal discovery, Tu Youyou's team continued to investigate derivatives of artemisinin to improve its efficacy and pharmacokinetic properties. In 1973, they developed this compound (DHA), a reduced form of artemisinin that proved to be not only more potent than its parent compound but also served as a crucial intermediate for the synthesis of other important derivatives like artemether and artesunate.[5][6][7] The new drug certificate for DHA was granted in China in 1992.[4] For her seminal work in the discovery of artemisinin, Tu Youyou was awarded the 2015 Nobel Prize in Physiology or Medicine.[3]

Chemical Synthesis of this compound

The primary route for the chemical synthesis of this compound involves the reduction of the lactone group of artemisinin to a lactol. This transformation is typically achieved with high selectivity and yield using mild hydride-reducing agents, most commonly sodium borohydride (NaBH₄) in an alcoholic solvent like methanol.[1]

General Experimental Protocol for the Synthesis of this compound

The following protocol is a generalized procedure based on commonly cited laboratory-scale syntheses.

Materials:

-

Artemisinin

-

Methanol (CH₃OH)

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Artemisinin is suspended in methanol in a reaction vessel equipped with a magnetic stirrer.

-

The suspension is cooled to 0–5 °C in an ice bath.

-

Sodium borohydride is added portion-wise to the cooled suspension over a period of 20-30 minutes, maintaining the temperature between 0–5 °C.[5][8]

-

The reaction mixture is stirred vigorously at this temperature for an additional 1-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[8][9]

-

Upon completion, the reaction is quenched by the careful addition of glacial acetic acid to neutralize the excess sodium borohydride until the pH of the mixture is between 5 and 6.[6][9]

-

Work-up Option A (Precipitation): The neutralized mixture is diluted with cold deionized water, which causes the this compound to precipitate out of the solution. The precipitate is then collected by filtration, washed with water, and dried under vacuum.[8]

-

Work-up Option B (Extraction): The solvent is removed under reduced pressure. The resulting residue is then extracted multiple times with ethyl acetate. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.[6][9]

Quantitative Data for this compound Synthesis

| Parameter | Value | Reference(s) |

| Starting Material | Artemisinin | [5][8][9] |

| Reducing Agent | Sodium borohydride (NaBH₄) | [1][5][8] |

| Solvent | Methanol | [5][8][9] |

| Artemisinin:NaBH₄ Molar Ratio | 1:1.5 to 1:2.5 | [5][6][8] |

| Reaction Temperature | 0–5 °C | [5][8][9] |

| Reaction Time | 1–3 hours | [8][9] |

| Typical Yield | 79% – 97% | [5][8][10] |

Synthesis of Artemether and Artesunate from this compound

DHA is a key intermediate in the synthesis of the widely used antimalarial drugs artemether and artesunate.

-

Artemether: This methyl ether derivative is synthesized by reacting DHA with methanol in the presence of an acid catalyst.[11]

-

Artesunate: This hemisuccinate ester is prepared by reacting DHA with succinic anhydride, often in the presence of a base such as pyridine or triethylamine.[5][9]

Biological Signaling Pathways and Mechanism of Action

The biological activity of this compound is primarily attributed to its endoperoxide bridge. The prevailing mechanism of action involves the iron-mediated cleavage of this bridge within the target cell, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals.[12] This surge in oxidative stress disrupts cellular homeostasis and triggers various signaling pathways, ultimately leading to cell death. While this mechanism is central to its antimalarial effects, it is also implicated in its anticancer activities.

Antimalarial Mechanism of Action

Inside the Plasmodium parasite, which resides in iron-rich red blood cells, the abundant heme-iron catalyzes the cleavage of DHA's endoperoxide bridge. The resulting free radicals are thought to alkylate and damage a broad range of parasite proteins and other macromolecules, leading to parasite death.

Anticancer Mechanisms and Signaling Pathways

DHA has been shown to exert its anticancer effects through the modulation of a multitude of signaling pathways, often initiated by the iron-dependent generation of ROS. Cancer cells often have higher intracellular iron concentrations compared to normal cells, making them more susceptible to the cytotoxic effects of DHA.

DHA induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: DHA-induced ROS can lead to a breakdown of the mitochondrial transmembrane potential, resulting in the release of cytochrome c.[8] This, in turn, activates caspases (such as caspase-9 and caspase-3), leading to DNA fragmentation and apoptosis.[3][8] The expression of pro-apoptotic proteins like Bax and NOXA is often upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[3][8]

-

Extrinsic Pathway: DHA can upregulate the expression of death receptors like Fas and its adaptor protein FADD, leading to the activation of caspase-8 and subsequent initiation of the apoptotic cascade.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces ferroptosis of hepatocellular carcinoma via inhibiting ATF4-xCT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Herbal Medicine this compound Inhibits Colorectal Cancer by Regulating PI3K/AKT Signaling Pathway [journalononcology.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces autophagy by suppressing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Dihydroartemisinin (DHA) In Vivo Mouse Model Experimental Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and execution of in vivo experiments using dihydroartemisinin (DHA) in mouse models. The information covers pharmacokinetics, toxicology, and efficacy across various disease models, including malaria, cancer, and inflammatory conditions. Detailed protocols for drug preparation and administration are also provided to ensure experimental reproducibility and robustness.

Application Notes

This compound (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent.[1][2] Its therapeutic applications are expanding, with significant research demonstrating its anticancer, immunomodulatory, and anti-inflammatory properties.[3][4] Mouse models are indispensable tools for the preclinical evaluation of DHA's efficacy, safety, and mechanism of action.[5]

Key Considerations for Experimental Design

-

Mouse Model Selection: The choice of mouse strain and disease model is critical.

-

Malaria: Plasmodium berghei or Plasmodium yoelii infected mice (e.g., Swiss albino, C57BL/6) are standard models for assessing antimalarial activity.[6][7][8] Humanized mouse models engrafted with human red blood cells and infected with P. falciparum can also be used for evaluating drug responses against human malaria parasites.[9]

-

Cancer: Xenograft models, where human cancer cell lines (e.g., pancreatic, ovarian, melanoma) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., BALB/c nude), are commonly used to evaluate antitumor effects.[10][11][12]

-

Immunology/Inflammation: Various models are available, such as pristane-induced lupus in BALB/c mice, experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, and oxazolone-induced colitis for inflammatory bowel disease (IBD).[1][13][14]

-

-

DHA Formulation and Vehicle Selection: DHA has poor water solubility. Proper formulation is crucial for consistent bioavailability.

-

Dose and Administration Route: Dosages and routes vary significantly depending on the disease model and study objective.

-

Routes: Oral gavage (PO) and intraperitoneal (IP) injection are the most common routes.[10][11] Intramuscular (IM) administration of oil-based formulations has been associated with higher neurotoxicity in animal models compared to oral routes, likely due to prolonged exposure.[17][18][19]

-

Dosing Regimen: Dosing can be administered once or twice daily for several days or weeks.[10][17] For example, in melanoma lung metastasis models, daily oral gavage for 28 days has been used.[10]

-

-

Endpoint Analysis: A combination of clinical, biochemical, and histological endpoints should be used.

-

Efficacy: This can include measuring parasitemia levels in malaria[6], tumor volume in cancer models[11], or clinical scores and inflammatory markers in autoimmune diseases.[13]

-

Pharmacokinetics: Blood samples are collected at various time points post-administration to determine parameters like half-life, clearance, and volume of distribution.[20][21]

-

Toxicology: Monitor for clinical signs of toxicity, body weight changes, and perform histopathological analysis of key organs.[10][17]

-

Mechanism of Action: Analyze tissues for changes in protein expression (Western blot, immunohistochemistry), gene expression, and signaling pathway modulation (e.g., mTOR, NF-κB).[2][13][22]

-

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of DHA in Mice

| Administration Route | Dose (mg/kg) | Mouse Strain/Condition | Half-life (t½) | Clearance (CL/F) | Volume of Distribution (V/F) | Citation |

| Intraperitoneal | 100 | Malaria-infected | 25 min | 61.3 L/hr/kg | 36.3 L/kg | [21] |

| Intraperitoneal | 100 | Control (Healthy) | 19 min | 50.9 L/hr/kg | 23.0 L/kg | [21] |

| Oral (pACT) | 24 | Healthy | 51.6 min | N/A | N/A | [23] |

| Oral (pACT) | 24 | P. chabaudi-infected | ≥120 min (Tmax) | N/A | N/A | [23] |

| *pACT: Artemisia annua dried leaves delivered as powder in chow. |

Table 2: Efficacy of DHA in Murine Malaria Models

| Mouse Model | DHA Dose (mg/kg) | Administration Route | Key Findings | Citation |

| P. berghei-infected Swiss mice | 10, 30, 100 | Single dose | Graded dose-response with 2.5, 5, and 12-fold decreases in parasitemia, respectively. | [6] |

| P. berghei-infected mice | 10 | IM, 3 consecutive days | 47% cure rate. | [7] |

| P. berghei ANKA-infected mice | 1.00 (ED₅₀) | IM | Half-life of effective dose was 2.6 hours. | [24] |

| P. yoelii XL-17-infected C57BL/6J mice | 7.5 (in combo) | Injection | Effective when combined with 0.25% probucol diet. | [25] |

| P. berghei ANKA-infected mice | 1.2 (60/40 ratio with GIE) | Oral | 88.95% parasite inhibition, synergistic effect. | [8] |

| Experimental Cerebral Malaria (C57BL6/N) | 3 (in combo) | IP, 5 days | Combined with atorvastatin (40 mg/kg), significantly delayed death. | [26] |

| GIE: Gymnema inodorum leaf extract. |

Table 3: Efficacy of DHA in Murine Cancer Models

| Cancer Model (Cell Line) | Mouse Strain | DHA Dose (mg/kg) | Administration Route & Schedule | Key Findings | Citation |

| Melanoma Lung Metastasis (B16F10) | C57BL/6 | 25 or 50 | Oral gavage, daily for 28 days | Inhibited lung metastasis, increased CD8+ T cells in the tumor microenvironment. | [10] |

| Pancreatic Cancer (BxPC-3) | Nude BALB/c | Not specified | Intraperitoneal | Inhibited tumor growth in a dose-dependent manner. | [11] |

| Ovarian Cancer (A2780 xenograft) | Athymic nude | 10 or 25 | Not specified, 5 days/week | 24% and 41% tumor growth inhibition, respectively. | [12] |

| Ovarian Cancer (OVCAR-3 xenograft) | Athymic nude | 10 or 25 | Not specified, 5 days/week | 14% and 37% tumor growth inhibition, respectively. | [12] |

| Colon Cancer | Not specified | 20 | Not specified | Effectively inhibited colon tumor growth. | [4] |

Table 4: Efficacy of DHA in Murine Immunomodulatory/Inflammatory Models

| Disease Model | Mouse Strain | DHA Dose (mg/kg/day) | Administration Route & Schedule | Key Findings | Citation |

| Systemic Lupus Erythematosus (Pristane-induced) | BALB/c | Not specified | Not specified | Alleviated disease manifestations, restored Treg/Th17 balance. | [1] |

| Inflammatory Bowel Disease (TNBS/OXA-induced) | Not specified | 4, 8, or 16 | Not specified | Ameliorated colitis signs, decreased Th1/Th17 cells, and increased Tregs. | [14] |

| Allergic Asthma (OVA-induced) | BALB/c | 30 | Intragastric | Decreased inflammatory cell infiltration and Th2 cytokines. | [2] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Not specified | Not specified | Reduced onset and ameliorated ongoing EAE by decreasing Th cells and increasing Tregs. | [13] |

Table 5: Toxicology Data for DHA in Mice

| Administration Route | Dosing Regimen | Key Findings | Citation |

| Oral | 50 to 300 mg/kg/day for 28 days | No significant clinical or neuropathological evidence of toxicity at doses below 200 mg/kg/day. | [17] |

| Oral vs. Intramuscular | Comparison of studies | Oral administration is considered relatively safe due to transient CNS exposure, whereas oil-based IM injections may carry greater neurotoxic potential. | [18][19] |

Experimental Protocols

Protocol 1: Preparation and Administration of DHA

Objective: To prepare DHA for oral gavage or intraperitoneal injection in mice.

Materials:

-

This compound (DHA) powder

-

Vehicle:

-

Weighing scale

-

Mortar and pestle or homogenizer

-

Sterile tubes

-

Vortex mixer

-

Syringes (1 mL)

-

Gavage needles (for oral) or 25-27G needles (for IP).[27]

Procedure:

-

Calculate the total amount of DHA required based on the dose, number of mice, and treatment duration.

-

Weigh the required amount of DHA powder accurately.

-

For Oral Suspension: a. Add a small amount of the vehicle (e.g., 0.5% CMC-Na) to the DHA powder and grind to a fine paste using a mortar and pestle. b. Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration. c. Transfer the suspension to a sterile tube and vortex thoroughly before each administration to ensure a uniform suspension.

-

For IP Injection: a. Follow a similar procedure as for oral suspension, using the appropriate vehicle (e.g., saline with Tween-80). Ensure the final solution is well-mixed.

-

Administer the prepared DHA formulation to the mice according to Protocol 3 (Oral Gavage) or Protocol 4 (Intraperitoneal Injection). The administration volume should not exceed 10 mL/kg.[27][28]

Protocol 2: General Efficacy Study Workflow (Cancer Xenograft Model)

Objective: To evaluate the antitumor efficacy of DHA in a subcutaneous xenograft mouse model.

Procedure:

-

Cell Culture: Culture human cancer cells (e.g., A2780 ovarian cancer cells) under standard conditions.[12]

-

Animal Acclimatization: Acclimate female athymic nude mice (4-6 weeks old) for at least one week.[12]

-

Tumor Implantation: a. Harvest and resuspend cancer cells in a serum-free medium. b. Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 0.1-0.2 mL into the flank of each mouse.[12]

-

Tumor Growth and Grouping: a. Monitor tumor growth by measuring with calipers. Calculate tumor volume using the formula: (Length × Width²) / 2. b. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).

-

Treatment Administration: a. Administer DHA (e.g., 25 mg/kg) or vehicle control to the respective groups via the chosen route (e.g., oral gavage) on the specified schedule (e.g., daily for 21 days).[10]

-

Monitoring: a. Measure tumor volume and mouse body weight 2-3 times per week. b. Observe mice daily for any clinical signs of toxicity.

-

Study Termination and Endpoint Analysis: a. At the end of the study, euthanize mice according to approved institutional guidelines. b. Excise tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or Western blot for apoptosis-related proteins like Bcl-2 and Bax).[11][22]

Protocol 3: Oral Gavage (PO) Administration

Objective: To administer a precise volume of a substance directly into the stomach of a mouse.

Procedure:

-

Select the correct size gavage needle (typically a 20-22G, 1.5-inch flexible or curved needle with a ball tip for an adult mouse).[29][30]

-

Measure the correct insertion length by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the mouse's nose; do not insert past this mark.[29][31]

-

Properly restrain the mouse by scruffing the neck and back to ensure the head and body are in a straight line, which straightens the esophagus.

-

Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.[30]

-

Allow the mouse to swallow the tip of the needle, then advance it smoothly down the esophagus to the pre-measured mark. There should be no resistance. If resistance is felt or the mouse begins to struggle excessively, withdraw and start again.[32]

-

Administer the substance slowly and smoothly.

-

Remove the needle in a single, smooth motion.[30]

-

Return the mouse to its cage and monitor for at least 10 minutes for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[30]

Protocol 4: Intraperitoneal (IP) Injection

Objective: To administer a substance into the peritoneal cavity of a mouse.

Procedure:

-

Use an appropriately sized sterile needle (e.g., 25-27G) and syringe.[27]

-

Restrain the mouse by scruffing and turn it to expose its abdomen (dorsal recumbency). Tilt the head slightly downwards.[33]

-

Identify the injection site in the lower right quadrant of the abdomen. This location avoids the cecum (on the left) and the urinary bladder (midline).[27][34]

-

Wipe the injection site with an alcohol swab.[34]

-

Insert the needle, bevel up, at a 30-45 degree angle into the skin and abdominal wall.[33][34]

-

Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn into the syringe. If fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.[33]

-

Inject the substance smoothly.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

Visualizations

Experimental Workflows and Signaling Pathways

Caption: General workflow for a DHA in vivo efficacy study in a mouse model.

Caption: Key signaling pathways modulated by this compound (DHA).

References

- 1. This compound attenuated the symptoms of mice model of systemic lupus erythematosus by restoring the Treg/Th17 balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound suppresses ovalbumin-induced airway inflammation in a mouse allergic asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunoregulation by Artemisinin and Its Derivatives: A New Role for Old Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of a pharmacodynamic model of murine malaria and antimalarial treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of in vivo and in vitro antimalarial activity of artemisinin, this compound and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synergistic antimalarial treatment of Plasmodium berghei infection in mice with this compound and Gymnema inodorum leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Malaria in Immunocompromised Mice: New In Vivo Model for Chemotherapy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory Effect of this compound on the Proliferation and Migration of Melanoma Cells and Experimental Lung Metastasis From Melanoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits growth of pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Regulates the Th/Treg Balance by Inducing Activated CD4+ T cell Apoptosis via Heme Oxygenase-1 Induction in Mouse Models of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolite Profiling of this compound in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of the neurotoxicity of oral this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Artemisinin derivatives: toxic for laboratory animals, safe for humans? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Studies of the neurotoxicity of oral artemisinin derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of this compound in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anticancer effect of this compound (DHA) in a pancreatic tumor model evaluated by conventional methods and optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacokinetics of artemisinin delivered by oral consumption of Artemisia annua dried leaves in healthy vs. Plasmodium chabaudi-infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [Pharmacodynamics of dihydroartemisinine against Plasmodium berghei in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Probucol dramatically enhances this compound effect in murine malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Improvement of the efficacy of this compound with atorvastatin in an experimental cerebral malaria murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. animalcare.ubc.ca [animalcare.ubc.ca]

- 28. iacuc.wsu.edu [iacuc.wsu.edu]

- 29. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 30. animalcare.ubc.ca [animalcare.ubc.ca]

- 31. ouv.vt.edu [ouv.vt.edu]

- 32. research.fsu.edu [research.fsu.edu]

- 33. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 34. uac.arizona.edu [uac.arizona.edu]

Western blot analysis of apoptosis markers after Dihydroartemisinin treatment

Application Note: FA-011

For Research Use Only.

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its anticancer properties.[1][2][3] A growing body of evidence suggests that DHA can induce apoptosis, or programmed cell death, in a variety of cancer cell lines.[1][4][5] This process is tightly regulated by a complex network of signaling pathways, and its targeted induction is a key strategy in cancer therapy. Western blot analysis is a fundamental technique used to investigate the molecular mechanisms underlying DHA-induced apoptosis by detecting changes in the expression levels of key regulatory proteins. This document provides detailed protocols for the Western blot analysis of critical apoptosis markers—Bcl-2, Bax, cleaved caspase-3, and cleaved PARP—following treatment of cells with this compound.

The intrinsic, or mitochondrial, pathway of apoptosis is a major mechanism through which DHA exerts its effects.[4][6] This pathway is largely governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax.[7][8] The ratio of Bax to Bcl-2 is a critical determinant of cell fate; an increase in this ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[9] This event triggers the activation of a cascade of caspases, which are cysteine proteases that execute the apoptotic program.[4][10] Caspase-3 is a key executioner caspase that, once activated through cleavage, targets a wide range of cellular substrates, including poly(ADP-ribose) polymerase (PARP).[11][12] The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis.[12][13]

These application notes are intended for researchers, scientists, and drug development professionals investigating the anticancer effects of this compound and the molecular pathways of apoptosis.

Key Apoptosis Markers in Response to this compound

| Marker | Role in Apoptosis | Expected Change with DHA Treatment |

| Bcl-2 | Anti-apoptotic protein, inhibits apoptosis.[7][14] | Decrease in protein expression.[5][7] |

| Bax | Pro-apoptotic protein, promotes apoptosis.[7][15] | Increase in protein expression.[5][15] |

| Cleaved Caspase-3 | Key executioner caspase, active form indicates apoptosis.[4][10] | Increase in the cleaved (active) form.[2][4] |

| Cleaved PARP | Substrate of cleaved caspase-3, its cleavage is a hallmark of apoptosis.[12][13] | Increase in the cleaved fragment.[15][16] |

Quantitative Analysis of Apoptosis Marker Expression after DHA Treatment

The following tables summarize the dose-dependent effects of this compound on the expression of key apoptosis markers in different cancer cell lines, as determined by Western blot analysis from various studies.

Table 1: Effect of DHA on Bcl-2 and Bax Protein Expression

| Cell Line | DHA Concentration (µM) | Duration (hours) | Bcl-2 Expression (Fold Change vs. Control) | Bax Expression (Fold Change vs. Control) | Reference |

| Human hepatocellular carcinoma (Bel-7402) | 50 | 48 | ~0.7 | ~1.5 | [7] |

| 100 | 48 | ~0.5 | ~2.0 | [7] | |

| 200 | 48 | ~0.3 | ~2.8 | [7] | |

| Diffuse large B cell lymphoma (SU-DHL-4) | 10 | 24 | ~0.8 | ~1.3 | [5] |

| 20 | 24 | ~0.6 | ~1.8 | [5] | |

| 40 | 24 | ~0.4 | ~2.5 | [5] | |

| Triple-negative breast cancer (MDA-MB-231) | 50 | 48 | Decreased | Increased | [16] |

| 100 | 48 | Further Decreased | Further Increased | [16] | |

| 150 | 48 | Markedly Decreased | Markedly Increased | [16] |

Table 2: Effect of DHA on Caspase-3 and PARP Cleavage

| Cell Line | DHA Concentration (µM) | Duration (hours) | Cleaved Caspase-3 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) | Reference |

| Multiple Myeloma (HMCLs) | 10 | 24 | Increased | Increased | [2] |

| 20 | 24 | Further Increased | Further Increased | [2] | |

| 40 | 24 | Markedly Increased | Markedly Increased | [2] | |

| Colon Cancer (HCT116) | 10 | 48 | N/A | Increased | [15] |

| 20 | 48 | N/A | Further Increased | [15] | |

| 40 | 48 | N/A | Markedly Increased | [15] | |

| Lung Adenocarcinoma (ASTC-a-1) | 20 | 48 | Increased | N/A | [4] |

| 40 | 48 | Further Increased | N/A | [4] | |

| 80 | 48 | Markedly Increased | N/A | [4] |

Signaling Pathway and Experimental Workflow

Caption: DHA-induced intrinsic apoptosis pathway.

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Seed the cancer cell line of interest (e.g., HCT116, MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Culture: Culture the cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

DHA Treatment: After 24 hours of incubation, treat the cells with varying concentrations of DHA (e.g., 0, 10, 20, 40, 80 µM) for the desired time period (e.g., 24 or 48 hours).[5][17] A vehicle control (DMSO) should be included.

Protocol 2: Protein Extraction and Quantification

-

Cell Harvest: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Cell Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[2] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C.[18]

-

Supernatant Collection: Carefully collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.[19]

Protocol 3: Western Blot Analysis

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) from each sample with 5X SDS-PAGE loading buffer.[18] Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the denatured protein samples onto a 10-15% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (Bcl-2, Bax, cleaved caspase-3, or cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions:

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer (e.g., 1:5000) for 1-2 hours at room temperature.[11]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[11]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control such as β-actin or GAPDH.[8]

References

- 1. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (DHA) induces caspase-3-dependent apoptosis in human lung adenocarcinoma ASTC-a-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BIOCELL | Free Full-Text | this compound enhances cell apoptosis in diffuse large B cell lymphoma by inhibiting the STAT3 activity [techscience.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Docosahexaenoic acid (DHA) induces apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. youtube.com [youtube.com]

- 14. edspace.american.edu [edspace.american.edu]

- 15. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [this compound enhances doxorubicin-induced apoptosis of triple negative breast cancer cells by negatively regulating the STAT3/HIF-1α pathway] [pubmed.ncbi.nlm.nih.gov]

- 17. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of prostate cancer cell line (PC-3) by anhydrothis compound (ADHA) through caspase-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

Application Note: Measuring Dihydroartemisinin-Induced Apoptosis Using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction Dihydroartemisinin (DHA), a semi-synthetic derivative of the anti-malarial drug artemisinin, has demonstrated significant anti-cancer activity across various tumor types.[1][2] One of the primary mechanisms behind its anti-neoplastic effect is the induction of apoptosis, or programmed cell death.[3][4] DHA has been shown to trigger apoptosis through multiple signaling pathways, making it a promising candidate for cancer therapy.[1][3]

Flow cytometry, combined with Annexin V and Propidium Iodide (PI) staining, is a robust and widely used method for the quantitative analysis of apoptosis.[5] This application note provides a detailed protocol for measuring DHA-induced apoptosis using this technique, summarizes key signaling pathways, and presents quantitative data from various studies.

Principle of the Annexin V/PI Apoptosis Assay The assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.[6]

-

Phosphatidylserine (PS) Translocation: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected.[7]

-

Annexin V: This is a calcium-dependent protein with a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC), it can identify early apoptotic cells with exposed PS but intact membranes.

-

Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised, by intercalating with DNA.[6]

By using both stains, flow cytometry can distinguish four cell populations:

-

Live Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Necrotic Cells (primarily): Annexin V-negative and PI-positive.

Molecular Mechanisms of DHA-Induced Apoptosis

DHA induces apoptosis through a complex network of signaling pathways, often initiated by the generation of reactive oxygen species (ROS) due to the cleavage of its endoperoxide bridge by intracellular iron.[8][9][10] Key affected pathways include the intrinsic (mitochondrial), extrinsic (death receptor), and other regulatory pathways.[1][4]

Caption: Key signaling pathways activated or inhibited by this compound to induce apoptosis.

Experimental Workflow

The overall process for assessing DHA-induced apoptosis involves cell preparation, treatment, staining, and analysis by flow cytometry.

Caption: Standard experimental workflow for measuring apoptosis via flow cytometry.

Detailed Experimental Protocols

Note: This is a general protocol. Always refer to the manufacturer's instructions included with your specific Annexin V/PI apoptosis detection kit.[11]

A. Materials and Reagents

-

This compound (DHA)

-

Cell line of interest (e.g., SKOV3, HCT116, Jurkat)

-

Complete cell culture medium

-

6-well tissue culture plates

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Annexin V/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometer

-

Flow cytometry tubes

B. Protocol Steps

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 3.5 x 10⁵ cells/well).[12]

-

Incubate overnight to allow for cell attachment (for adherent cells).

-

Treat cells with various concentrations of DHA (e.g., 0, 10, 20, 40, 80 µM).[12][13] Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired time period (e.g., 24 or 48 hours).[10][12]

-

-

Cell Harvesting:

-

Adherent Cells: Carefully collect the culture medium, which contains floating apoptotic cells. Wash the attached cells with PBS, then detach them using a gentle, non-enzymatic method like EDTA or mild trypsinization.[5] Combine the detached cells with the collected supernatant.

-

Suspension Cells: Collect the cells directly from the culture vessel.[5]

-

Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes at 4°C.[5][11] Discard the supernatant.

-

-

Washing and Resuspension:

-

Wash the cell pellet twice with ice-cold PBS to remove any residual medium.[6] Centrifuge after each wash as described above.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]

-

-

Staining:

-

Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a flow cytometry tube.[5]

-

Add 5 µL of Annexin V-FITC (or the volume recommended by the kit manufacturer).[5][11]

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[6][7]

-

Add 400 µL of 1X Binding Buffer to the tube.[7]

-

Just before analysis, add 5 µL of Propidium Iodide (PI) solution.[5][11] Do not wash the cells after adding PI.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) after staining.

-

Set up appropriate voltage settings and compensation using unstained, Annexin V-only, and PI-only controls.

-

Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

-

Analyze the data using appropriate software (e.g., FlowJo).

-

Interpretation of Flow Cytometry Data

The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants.

Caption: Quadrant analysis of a typical Annexin V vs. PI flow cytometry dot plot.

Quantitative Data on DHA-Induced Apoptosis

The following tables summarize the percentage of apoptotic cells (early + late) induced by DHA in various cancer cell lines as measured by flow cytometry.

Table 1: Apoptosis in Ovarian Cancer Cells Cell Line: SKOV3, Treatment Duration: 48 hours

| DHA Concentration (µM) | Early Apoptotic Cells (%) | Source |

|---|---|---|

| 0 (Control) | 2.4 | [12] |

| 40 | 4.6 | [12] |

| 80 | 8.6 | [12] |

| 160 | 12.8 |[12] |

Table 2: Apoptosis in Primary Effusion Lymphoma Cells Cell Line: BCBL-1, Treatment Duration: 24 hours

| DHA Concentration (µM) | Total Apoptotic Cells (%) | Source |

|---|---|---|

| 0 (Control) | ~5 | [13][14] |

| 10 | ~15 | [13][14] |

| 20 | ~25 | [13][14] |

Table 3: Apoptosis in Neuroblastoma Cells Cell Line: SH-SY5Y, Treatment Duration: 24 hours

| DHA Concentration (µM) | Apoptotic Cells (Sub-G1) (%) | Source |

|---|---|---|

| 0 (Control) | 0.8 | [15] |

| 0.5 | 18.57 | [15] |

| 1.0 | 37.38 | [15] |

| 2.0 | 51.84 |[15] |

Table 4: Apoptosis in Colon Cancer Cells Cell Line: HCT116, Treatment Duration: 16 hours

| Treatment | Total Apoptotic Cells (%) | Source |

|---|---|---|

| Control | ~2 | [16] |

| 10 µM DHA | 5 | [16] |

| 25 ng/mL DHER* | 12 | [16] |

| 10 µM DHA + 25 ng/mL DHER* | 61 | [16] |

*DHER is a TRAIL variant, data shows synergistic effect.

References

- 1. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 3. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - LT [thermofisher.com]

- 12. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Induced Apoptosis and Synergized With Chemotherapy in Pleural Effusion Lymphoma Cells | Anticancer Research [ar.iiarjournals.org]

- 14. This compound Induced Apoptosis and Synergized With Chemotherapy in Pleural Effusion Lymphoma Cells | Anticancer Research [ar.iiarjournals.org]

- 15. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.rug.nl [research.rug.nl]

Dihydroartemisinin Administration for Preclinical Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent.[1] Beyond its established use in malaria treatment, DHA has demonstrated significant therapeutic potential in various other diseases, notably cancer, due to its pro-apoptotic and anti-proliferative effects.[2] Preclinical animal studies are fundamental to evaluating the efficacy, pharmacokinetics, and safety of DHA. The choice of administration route is a critical determinant of the compound's bioavailability, distribution, and ultimately, its therapeutic effect. This document provides detailed application notes and standardized protocols for the oral, intravenous, intraperitoneal, and subcutaneous administration of this compound in common preclinical animal models, namely mice and rats.

Key Considerations for this compound Administration

Due to its poor water solubility, the formulation of this compound for in vivo studies requires careful consideration to ensure consistent and reproducible results.[3][4] Common strategies to enhance solubility and bioavailability include the use of co-solvents, suspending agents, or complexation agents like cyclodextrins.[3]

Vehicle Selection: The choice of vehicle should be guided by the administration route and the specific aims of the study. For oral administration, suspensions in vehicles such as saline with 1% Tween are common.[5] For intravenous administration, solutions are necessary, which may require the use of solubilizing agents. It is crucial to establish the tolerability and potential toxicity of the chosen vehicle in a pilot study.

Dosage and Volume: Dosage will vary depending on the disease model and study objectives. For instance, in cancer models, daily intraperitoneal injections of 25-50 mg/kg have been used in mice.[2] The administration volume should not exceed recommended guidelines to avoid adverse effects. For oral gavage in mice, a general guideline is a maximum of 10 mL/kg.[6]

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic parameters of this compound in mice and rats following different administration routes. These values are compiled from various preclinical studies and are intended for comparative purposes. Actual pharmacokinetic profiles can be influenced by factors such as animal strain, sex, age, health status, and the specific formulation used.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose (mg/kg) | Cmax (µM) | Tmax (min) | Half-life (t½) (min) | Reference(s) |

| Oral (Gavage) | Data not consistently available in µM | ||||

| Intraperitoneal | 100 | 23.4 | 60 | 28.7 | [7] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | AUC (µg/mL·h) | Reference(s) |

| Oral (Gavage) | 88.6 | 67.20 | 4.56 | Data not available | Data not available | |

| Oral (Gavage) | 265.7 | Data not available | Data not available | Data not available | 1581.2 | |

| Intravenous | Data not available | 4.73 | 9.43 µmol/day | |||

| Subcutaneous | Data not available |

Note: Direct comparison between studies can be challenging due to variations in experimental design, analytical methods, and reporting units. Researchers are encouraged to perform pharmacokinetic studies under their specific experimental conditions.

Experimental Protocols

Protocol 1: Oral Administration (Gavage) in Mice

Materials:

-

This compound (DHA) powder

-

Vehicle (e.g., 0.9% saline with 1% Tween 80)

-

Mortar and pestle or homogenizer

-

Analytical balance

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches with a ball tip)[6]

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg.[6]

-

DHA Formulation:

-

Calculate the required amount of DHA and vehicle based on the desired dose and the number of animals.

-

If preparing a suspension, triturate the DHA powder with a small amount of vehicle to form a paste. Gradually add the remaining vehicle while mixing to ensure a uniform suspension.

-

-

Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle is advanced.

-

If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.

-

-

Substance Administration: Once the needle is in the stomach, slowly administer the DHA formulation.

-

Needle Withdrawal: Gently withdraw the gavage needle.

-

Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.[6]

Protocol 2: Intravenous (IV) Administration in Rats (Tail Vein)

Materials:

-

DHA formulated in a sterile, injectable solution

-

Appropriately sized needles (e.g., 25-27 gauge) and syringes (1 mL)

-

Rat restrainer

-

Heat lamp or warm water bath

-

70% ethanol

Procedure:

-

Animal Preparation: Place the rat in a restrainer, allowing the tail to be accessible.

-

Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.

-

Site Preparation: Clean the tail with 70% ethanol.

-

Needle Insertion:

-

Position the needle, bevel up, parallel to the vein.

-

Insert the needle into one of the lateral tail veins, approximately one-third of the way from the tip of the tail. A slight flash of blood in the needle hub may indicate successful entry.

-

-

Substance Administration: Slowly inject the DHA solution. Observe for any signs of extravasation (swelling at the injection site). If this occurs, stop the injection immediately.

-

Needle Withdrawal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

-

Monitoring: Return the rat to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Administration in Mice

Materials:

-

DHA formulated in a sterile injectable solution or suspension

-

Appropriately sized needles (e.g., 25-27 gauge) and syringes (1 mL)

Procedure:

-

Animal Preparation: Weigh the mouse to determine the correct dosing volume.

-

Restraint: Restrain the mouse by scruffing the neck and securing the tail. Turn the mouse so that the abdomen is facing upwards and the head is tilted slightly downwards.

-

Injection Site: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and cecum.

-

Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Aspiration: Gently pull back on the syringe plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is observed, withdraw the needle and re-insert at a different site with a fresh needle.

-

Substance Administration: Inject the DHA formulation into the peritoneal cavity.

-

Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

-

Monitoring: Observe the animal for any signs of discomfort or adverse effects.

Protocol 4: Subcutaneous (SC) Administration in Mice

Materials:

-

DHA formulated in a sterile, injectable solution or suspension

-

Appropriately sized needles (e.g., 25-27 gauge) and syringes (1 mL)

Procedure:

-

Animal Preparation: Weigh the mouse to determine the correct dosing volume.

-

Restraint: Restrain the mouse by the scruff of the neck.

-

Injection Site: Lift the loose skin over the back, between the shoulder blades, to form a "tent".

-

Needle Insertion: Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.[1]

-

Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel.

-